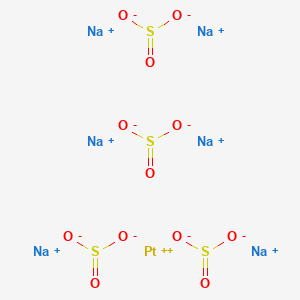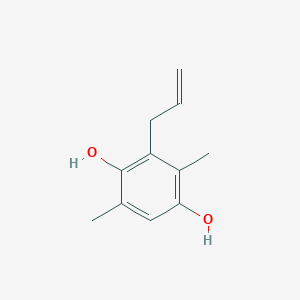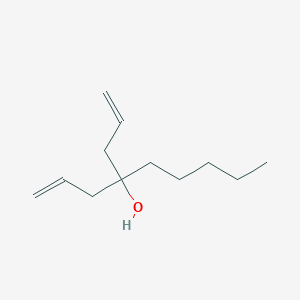![molecular formula C61H99ClO9 B14467010 2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;(9Z,12Z)-octadeca-9,12-dienoic acid CAS No. 72429-10-8](/img/structure/B14467010.png)
2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;(9Z,12Z)-octadeca-9,12-dienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,12-Octadecadienoic acid (9Z,12Z)-, dimer, polymer with (butoxymethyl)oxirane, (chloromethyl)oxirane and 4,4’-(1-methylethylidene)bis[phenol] is a complex polymeric compound. This compound is synthesized through the polymerization of 9,12-Octadecadienoic acid (9Z,12Z)-, commonly known as linoleic acid, with various epoxides and bisphenol A. The resulting polymer exhibits unique properties that make it valuable in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves several steps:
Polymerization of Linoleic Acid: Linoleic acid undergoes dimerization to form a dimeric structure. This process typically involves heating linoleic acid in the presence of a catalyst.
Reaction with Epoxides: The dimerized linoleic acid is then reacted with (butoxymethyl)oxirane and (chloromethyl)oxirane. These reactions are typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymeric structure.
Incorporation of Bisphenol A: Finally, 4,4’-(1-methylethylidene)bis[phenol], commonly known as bisphenol A, is incorporated into the polymer structure. This step often involves a condensation reaction, where the phenolic groups of bisphenol A react with the epoxide groups of the polymer.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using large reactors and continuous processing techniques. The reaction conditions are carefully monitored to ensure consistent product quality. Catalysts and solvents are often used to optimize the reaction rates and yields.
化学反应分析
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The double bonds in the linoleic acid moiety can undergo oxidation, leading to the formation of peroxides and other oxidation products.
Reduction: The polymer can be reduced using hydrogenation techniques, which convert the double bonds to single bonds, altering the polymer’s properties.
Substitution: The epoxide groups in the polymer can undergo nucleophilic substitution reactions, where nucleophiles replace the epoxide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. These reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium or platinum) is commonly used for hydrogenation reactions.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide groups under mild conditions, often in the presence of a base.
Major Products Formed
Oxidation: Peroxides, aldehydes, and carboxylic acids.
Reduction: Saturated polymers with altered mechanical properties.
Substitution: Various substituted polymers with functional groups such as amines, thiols, and ethers.
科学研究应用
This polymer has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a model compound for studying polymerization reactions.
Biology: Investigated for its biocompatibility and potential use in drug delivery systems.
Medicine: Explored for its potential in creating biocompatible coatings for medical devices.
Industry: Utilized in the production of coatings, adhesives, and composite materials due to its unique mechanical properties and chemical resistance.
作用机制
The polymer exerts its effects through various mechanisms:
Molecular Targets: The epoxide and phenolic groups in the polymer interact with different molecular targets, including proteins and nucleic acids.
Pathways Involved: The polymer can modulate oxidative stress pathways by scavenging free radicals and reducing oxidative damage. It can also interact with cellular membranes, altering their properties and affecting cell signaling pathways.
相似化合物的比较
Similar Compounds
Linoleic Acid Polymers: Polymers derived solely from linoleic acid without the incorporation of epoxides and bisphenol A.
Epoxy Resins: Polymers formed from the reaction of epoxides with various curing agents, often used in coatings and adhesives.
Bisphenol A Polymers: Polymers where bisphenol A is the primary monomer, such as polycarbonate and epoxy resins.
Uniqueness
The unique combination of linoleic acid, epoxides, and bisphenol A in this polymer imparts distinct properties, such as enhanced mechanical strength, chemical resistance, and biocompatibility. These properties make it suitable for specialized applications that require a combination of flexibility, durability, and chemical inertness.
属性
CAS 编号 |
72429-10-8 |
|---|---|
分子式 |
C61H99ClO9 |
分子量 |
1011.9 g/mol |
IUPAC 名称 |
2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;(9Z,12Z)-octadeca-9,12-dienoic acid |
InChI |
InChI=1S/2C18H32O2.C15H16O2.C7H14O2.C3H5ClO/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-2-3-4-8-5-7-6-9-7;4-1-3-2-5-3/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);3-10,16-17H,1-2H3;7H,2-6H2,1H3;3H,1-2H2/b2*7-6-,10-9-;;; |
InChI 键 |
URZBVHLPGLBXIS-ZHEBOFABSA-N |
手性 SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.CCCCOCC1OC1.CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C.C1OC1CCl |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCOCC1CO1.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



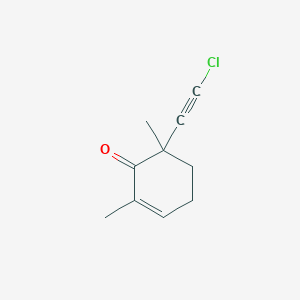

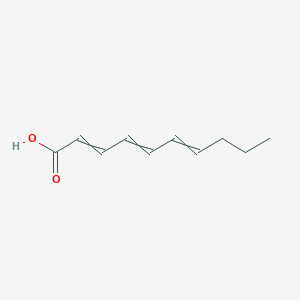
![Bis[3-(trifluoromethyl)phenyl]phosphane](/img/structure/B14466954.png)
![2-[(4-Hydroxybutyl)(propyl)amino]-1-(4-hydroxyphenyl)propyl 3,4,5-trimethoxybenzoate](/img/structure/B14466966.png)
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14466974.png)

